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Vanadium oxide (V6O13)

Cat. No.: B577072
CAS No.: 12037-42-2
M. Wt: 513.636
InChI Key: FTGZPVKRMCXHDZ-UHFFFAOYSA-N
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Description

Contextualization within the Diverse Family of Vanadium Oxides

The vanadium-oxygen system is renowned for its multitude of stable and metastable oxide phases, a consequence of vanadium's ability to exist in various oxidation states (from +2 to +5). researchgate.netresearchgate.net These oxides are broadly categorized into groups such as the Magnéli phases (VnO2n-1) and the Wadsley phases (VnO2n+1). aip.org Vanadium oxide (V6O13) is a member of the Wadsley phase family, which also includes compounds like V2O5, V3O7, and V4O9. acs.org This family is characterized by average vanadium oxidation states ranging between V4+ and V5+. uni-giessen.de Specifically, V6O13 is an intermediate compound situated between VO2 and V2O5. uprm.edu The mixed-valence nature of V6O13, containing both V4+ and V5+ ions, is a key feature that distinguishes it and contributes significantly to its electrical conductivity and electrochemical properties. researchgate.net

Distinctive Structural and Electronic Characteristics of V6O13 Relevant to Functional Material Design

Structural Characteristics:

V6O13 possesses a monoclinic crystal structure. materialsproject.orgnih.gov Its framework is composed of distorted VO6 octahedra that share corners and edges. nih.gov This arrangement forms alternating single and double layers of vanadium oxide, which are interconnected by shared corners. nih.gov This layered and tunneled structure provides ample space and diffusion pathways for ion intercalation, a critical feature for applications in rechargeable batteries. nih.govnih.gov The interlayer spacing can be further engineered, for instance, through hydration or doping, to enhance ion diffusion kinetics. bohrium.comacs.orgrsc.org

Electronic Characteristics:

The electronic structure of V6O13 is characterized by the presence of mixed-valence vanadium ions (V4+ and V5+). researchgate.net This mixed valency is fundamental to its electronic properties. At room temperature, V6O13 exhibits metallic-like conductivity, a desirable trait for electrode materials. uprm.edu However, it undergoes a metal-to-semiconductor (or more accurately, a semiconductor-to-semiconductor) transition at a critical temperature of approximately 150 K (-123 °C). uprm.edudiva-portal.org This transition is associated with a redistribution of the V 3d partial density of states. diva-portal.org Spectroscopic studies have identified two main components in its electronic structure: nearly pure V 3d states and V 3d states that are strongly hybridized with O 2p states. diva-portal.org

Evolution of Research Interest and Key Milestones in V6O13 Studies

Initial studies on V6O13 focused on its fundamental physical properties, such as its structural and magnetic transitions. uprm.edu Research confirmed a structural transition around 150 K and a magnetic transition from a paramagnetic to an antiferromagnetic state at 55 K. uprm.edu While early optical experiments suggested metallic behavior at room temperature, electrical measurements on single crystals and polycrystalline samples yielded conflicting results. uprm.edu

More recently, research interest has surged, driven by the potential of V6O13 as a high-performance cathode material for rechargeable batteries, including those based on lithium, magnesium, and zinc ions. researchgate.netbohrium.comacs.org Its high theoretical capacity and energy density are key motivators for this research. researchgate.netbohrium.com A significant body of work has focused on synthesizing nanostructured V6O13, such as nanosheets, nanobelts, and microflowers, to enhance its electrochemical performance by increasing the active surface area and improving ion diffusion. bohrium.comacs.orgbohrium.comacs.org Another important research direction involves the modification of V6O13's structure, for example, through doping or creating composite materials, to further boost its conductivity and cycling stability. bohrium.comacs.org The development of various synthesis techniques, including hydrothermal methods and pulsed laser deposition, has been crucial in advancing the study and application of V6O13. uni-giessen.deuprm.edubohrium.com

Interactive Data Tables

Table 1: Crystallographic Data for V6O13

Crystal System Space Group Lattice Parameters
Monoclinic C2/m a ≈ 11.922 Å, b ≈ 3.680 Å, c ≈ 10.138 Å, β ≈ 100.87°

Data sourced from JCPDS No. 71-2235 as cited in nih.gov.

Table 2: Key Properties of V6O13

Property Value/Description Reference
Oxidation States Mixed V4+ and V5+ researchgate.net
Crystal Structure Monoclinic, composed of corner- and edge-sharing VO6 octahedra forming layered structures. materialsproject.orgnih.gov
Electronic Transition Metal-to-semiconductor transition at ~150 K. uprm.edu
Magnetic Transition Paramagnetic to antiferromagnetic at ~55 K. uprm.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula O13V6 B577072 Vanadium oxide (V6O13) CAS No. 12037-42-2

Properties

IUPAC Name

dioxovanadiooxy(dioxo)vanadium;dioxovanadium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/13O.6V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGZPVKRMCXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[V]=O.O=[V]=O.O=[V]=O.O=[V]=O.O=[V](=O)O[V](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O13V6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black powder; Insoluble in water; [MSDSonline]
Record name Vanadium IV,V oxide
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CAS No.

12037-42-2
Record name Vanadium oxide (V6O13)
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Record name Vanadium oxide (V6O13)
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Advanced Synthesis Methodologies for Vanadium Oxide V6o13 Architectures

Hydrothermal and Solvothermal Synthesis of V6O13 Nanostructures and Microstructures

Hydrothermal and solvothermal methods are widely employed for the synthesis of V6O13 with controlled morphologies due to their operational simplicity and effectiveness in producing crystalline materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave.

Hydrothermal synthesis has been successfully used to create various V6O13 nanostructures. For instance, a one-step uniform rotate hydrothermal method has been developed to produce two-dimensional (2D) V6O13 nanosheets with good crystallinity. researchgate.net Another approach involves a magnetic-stirring-assisted hydrothermal process to synthesize nanosheet-assembled V6O13 microflowers in a short time frame. acs.org Researchers have also grown interconnected V6O13 nanosheets on flexible carbonized textiles using a seed-assisted hydrothermal method, creating a 3D free-standing electrode. nih.gov This method involves first growing vanadium oxide seeds on the textile, followed by the hydrothermal growth of the nanosheets. nih.gov Doping V6O13 with elements like Aluminum (Al) and Chromium (Cr) has also been achieved via a hydrothermal route, using precursors such as V2O5, C2H2O4·2H2O, and the respective nitrate (B79036) salts of the dopants. matec-conferences.org

Solvothermal methods, which offer control over the product's morphology by varying the solvent, have been used to create 3D hollow microflower structures. These structures are formed by the self-assembly of thin nanosheets, and their growth can be controlled by adjusting the reaction time and the concentration of ethylene (B1197577) glycol in the solvent. researchgate.net Hierarchical VOx microspheres, consisting of hyperbranched nanoribbons of both V6O11 and VO2 crystals, have also been synthesized using a solvothermal method. e-bookshelf.de

Table 1: Hydrothermal and Solvothermal Synthesis Parameters for V6O13 Click on the headers to sort the table.

Synthesis Method Precursors Solvent/Medium Key Process Feature Resulting Morphology Reference
Hydrothermal V2O5, H2O2 Deionized Water Seed-assisted growth on carbonized textile Interconnected Nanosheets nih.gov
Hydrothermal Ammonium (B1175870) metavanadate, Oxalic acid dihydrate Water Subsequent heat treatment Microflowers researchgate.net
Hydrothermal C2H2O4·2H2O, V2O5, Al(NO3)3·9H2O, Cr(NO3)3·9H2O - Doping with Al/Cr Doped V6O13 particles matec-conferences.org
Hydrothermal - - Uniform rotation 2D Nanosheets researchgate.net
Magnetic-Stirring Assisted Hydrothermal - - Magnetic stirring Nanosheet-assembled Microflowers acs.org
Solvothermal - Ethylene Glycol Template-free self-assembly 3D Hollow Microflowers researchgate.net
Solvothermal - - Hyperbranched growth Hierarchical Microspheres e-bookshelf.de

Solid-State Reaction Pathways for Crystalline V6O13

The solid-state reaction, or ceramic method, is a traditional and straightforward technique for synthesizing polycrystalline materials. sigmaaldrich.com This method involves intimately mixing solid reactants, often by grinding them together to increase the surface area and decrease particle size, followed by heating at high temperatures for extended periods. wikipedia.orgresearchgate.net The high temperatures provide the necessary energy for ions to diffuse across the grain boundaries of the reactants and form the new crystalline phase. wikipedia.org

While widely used for many oxides, the synthesis of phase-pure V6O13 via this method can be challenging due to the multiple stable oxidation states of vanadium. rsc.org The reaction rate and the final product depend critically on factors like the properties of the reactants, diffusion rates, and precise control of the reaction temperature and atmosphere. sigmaaldrich.com The process can be slow and energy-intensive, with reaction temperatures ranging from 500–2000°C. researchgate.net For the synthesis of crystalline V6O13, specific precursor compounds are chosen and heated under controlled atmospheric conditions to achieve the desired mixed-valence state of V⁴⁺ and V⁵⁺.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for V6O13 Thin Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are gas-phase synthesis techniques used to produce high-quality, uniform thin films. aip.org These methods are crucial for applications in microelectronics and coatings.

CVD involves the reaction of volatile precursor gases on a heated substrate surface to form a solid thin film. aip.org Different variants of CVD, such as Metal-Organic CVD (MOCVD), have been used to synthesize vanadium oxide films. For instance, V6O13 films can be formed by MOCVD at temperatures between 400-500°C. ntu.edu.sg The specific vanadium oxide phase obtained is highly dependent on the deposition temperature and the precursors used. ntu.edu.sg

ALD is a more refined technique that allows for atomic-level control over film thickness and conformality. researchgate.netucl.ac.uk The process involves sequential, self-limiting surface reactions of different precursors. Amorphous vanadium oxide (VOx) thin films can be deposited using ALD with precursors like tetrakis[ethylmethylamino]vanadium (TEMAV) and an oxygen source such as ozone (O3). ucl.ac.ukresearchgate.net Crystalline V6O13 can then be obtained through post-deposition annealing of the amorphous film under specific temperature and oxygen partial pressure conditions. ucl.ac.uk For example, annealing an as-grown amorphous film can yield various phases, with V6O13 forming under specific oxidative conditions. ucl.ac.ukcore.ac.uk

Table 2: CVD and ALD Parameters for V6O13 Thin Film Synthesis Click on the headers to sort the table.

Deposition Method Vanadium Precursor Reactant/Process Deposition/Annealing Temperature Resulting Phase Reference
MOCVD - Oxygen 400-500°C V6O13 ntu.edu.sg
ALD Tetrakis[ethylmethylamino]vanadium (TEMAV) Ozone (O3) Annealing required V6O13 (among other phases) ucl.ac.uk
ALD Tetrakis[ethylmethylamino]vanadium (TEMAV) Water (H2O) or Ozone (O3) Post-annealing Amorphous VOx, crystallizes to various phases including V6O13 ucl.ac.ukcore.ac.uk

Template-Assisted and Self-Assembly Approaches for Controlled V6O13 Morphology

To achieve complex and hierarchical architectures, template-assisted synthesis and self-assembly methods are employed. These strategies offer precise control over the final morphology of the V6O13 material.

Template-assisted synthesis utilizes a pre-existing nanostructure as a scaffold to direct the growth of the desired material. One notable example is the use of an MnO2 template in a solution-redox-based self-assembly route to create 3D V6O13 nanotextiles. nih.gov This process suggests that the formation of the fabric-like structure is due to the rolling and self-assembly of V6O13 nanosheet intermediates. nih.gov

Self-assembly is a process where primary building blocks, such as nanoparticles or nanosheets, spontaneously organize into ordered structures. A facile solution-redox-based self-assembly route has been used to fabricate 3D V6O13 nanotextiles from interconnected 1D nanogrooves at room temperature. nih.govgreencarcongress.com The mesh size of these textile structures can be tuned by adjusting the precursor concentration. nih.gov This method highlights how V6O13 nanosheet intermediates can roll and assemble to form complex 3D architectures. nih.govgreencarcongress.com Similarly, V6O13/NF (Nickel Foam) nanosheet self-assembled micro-flower arrays have been synthesized via a one-pot hydrothermal method, demonstrating another self-assembly approach. bohrium.com

Green Chemistry and Sustainable Routes in V6O13 Fabrication

The development of environmentally benign synthesis methods for vanadium oxides is an area of growing interest to mitigate the toxicity associated with some vanadium compounds and reduce environmental impact. acs.org Green chemistry principles focus on using less hazardous chemicals, reducing energy consumption, and designing scalable and sustainable processes.

An environmentally friendly approach for synthesizing various vanadium oxides has been reported using formic acid and citric acid. rsc.org While this specific study focused on V2O5, VO2, and V2O3, the principles of using organic acids as reducing or complexing agents represent a sustainable pathway that could be adapted for V6O13 synthesis. Such methods avoid harsh reagents and can often be performed under milder conditions. The use of water as a solvent in many hydrothermal methods is also aligned with green chemistry principles. acs.org The challenge in synthesizing V6O13 lies in controlling the mixed-valence state, and future green synthesis routes will need to address this while adhering to sustainable practices.

Crystallographic and Microstructural Elucidation of Vanadium Oxide V6o13

Advanced X-ray Diffraction (XRD) and Neutron Diffraction Studies of V6O13 Crystal Structures

X-ray diffraction (XRD) is a fundamental tool for determining the crystal structure of V6O13. The compound typically crystallizes in a monoclinic system with the space group C2/m. tum.descispace.com XRD patterns of V6O13 exhibit characteristic diffraction peaks corresponding to its layered structure. For instance, prominent peaks are often observed at 2θ values of approximately 8.9°, 17.8°, 25.3°, 26.8°, 30.1°, 33.4°, 45.6°, and 49.5°, which can be indexed to the (001), (002), (110), (003), (-401), (310), (-601), and (020) crystal planes, respectively. acs.org

Single-crystal XRD studies have provided precise atomic coordinates and bond lengths, confirming the structure proposed by Aebi in 1948. scispace.com These studies reveal a structure composed of single and double layers of edge- and corner-sharing distorted VO6 octahedra. iucr.org The V-O distances within these octahedra have been determined to be in the range of 1.642–2.276 Å. scispace.com

Low-temperature single-crystal XRD studies have shown a phase transition occurring at approximately 153 K. nih.goviucr.org Below this temperature, the crystal symmetry is lowered, and the V and O atoms are displaced from the mirror plane they occupy in the room-temperature structure. nih.goviucr.org This transition is associated with a change in the space group, with some studies suggesting Pc as a more appropriate space group for the low-temperature phase. iucr.org

Neutron diffraction has also been employed to investigate the structure of V6O13, particularly in studies involving hydrogen or lithium intercalation. acs.orggithub.io This technique is sensitive to the positions of light elements, providing valuable insights into the sites occupied by intercalated ions within the V6O13 lattice. github.io For example, neutron diffraction studies on lithiated V6O13 have helped to identify the preferred lithium positions within the crystal structure. github.io

Table 1: Crystallographic Data for V6O13

Parameter Value Reference
Crystal System Monoclinic tum.descispace.com
Space Group C2/m (room temperature) tum.descispace.com
a 11.922(2) Å scispace.com
b 3.680(1) Å scispace.com
c 10.138(2) Å scispace.com
β 100.87(2)° scispace.com
V-O Bond Distances 1.642–2.276 Å scispace.com

High-Resolution Electron Microscopy for V6O13 Microstructure and Morphology (TEM, SEM, HRTEM)

High-resolution electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for characterizing the microstructure and morphology of V6O13 materials.

SEM images reveal a variety of morphologies for V6O13, often depending on the synthesis method. These can range from flower-like microstructures and plate-like morphologies to nanosheets and nanobelts. nih.govresearchgate.netscientific.net For instance, V6O13 synthesized via hydrothermal methods can form micro-flower arrays composed of nanosheets. mdpi.com The morphology can be controlled by adjusting synthesis parameters such as pH. scientific.net

TEM provides more detailed insights into the internal structure of these morphologies. TEM images have confirmed the nanosheet and nanobelt nature of V6O13 crystallites. researchgate.netresearchgate.net HRTEM allows for the direct visualization of the crystal lattice. Lattice fringes with a d-spacing of approximately 0.352 nm, corresponding to the (110) plane of V6O13, have been observed. researchgate.net Other studies have identified lattice fringes with a distance of 0.198 nm, attributed to the (-601) crystal plane. mdpi.com Selected Area Electron Diffraction (SAED) patterns obtained via TEM confirm the crystalline nature of the material, showing concentric rings or distinct diffraction spots that correspond to the crystal planes of V6O13, such as the (110) and (020) planes. mdpi.comresearchgate.net

Furthermore, Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) mapping has been used to confirm the elemental distribution of vanadium and oxygen within the V6O13 nanostructures, ensuring the compositional integrity of the material. researchgate.net

Table 2: Microstructural Features of V6O13 from Electron Microscopy

Technique Observed Feature Dimension/Value Reference
SEM Plate-like morphologies - researchgate.net
SEM Flower-like microstructures Ribbon width < 600 nm scientific.net
TEM Nanosheet structure - mdpi.com
HRTEM Lattice fringe spacing (110) 0.352 nm researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Localized Analysis of V6O13

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials at the nanoscale. nanosurf.com While less commonly reported for V6O13 compared to electron microscopy techniques, AFM can provide quantitative information about surface roughness and texture. nanosurf.comresearchgate.net

Synchrotron Radiation Applications in Probing V6O13 Structural Complexity

Synchrotron radiation, with its high brightness and tunability, offers significant advantages for studying the complex crystal and electronic structures of materials like V6O13. diva-portal.orgnih.gov Synchrotron-based techniques, such as high-pressure single-crystal X-ray diffraction and angle-resolved photoemission spectroscopy (ARPES), have provided deeper insights into the behavior of V6O13 under various conditions.

High-pressure single-crystal diffraction experiments performed at synchrotron facilities have investigated the stability of the V6O13 crystal structure under compression. tum.de These studies have shown that the ambient pressure phase of V6O13 is stable up to at least 9.4 GPa, though some anomalous behavior is observed between 2 and 3 GPa. iucr.orgtum.de At much higher pressures (above 18.5 GPa) and room temperature, V6O13 begins to amorphize and decompose. iucr.orgresearchgate.net

Synchrotron-based ARPES has been used to probe the electronic structure of V6O13, particularly in relation to its metal-insulator transition. researchgate.net These studies have observed the opening of an energy gap of about 0.2 eV at the transition temperature of 150 K, providing direct evidence for the electronic changes accompanying the phase transition. researchgate.net Resonant soft X-ray emission spectroscopy, another synchrotron technique, has been used to distinguish between different vanadium 3d states and to study excitonic features in V6O13. diva-portal.org

Defect Chemistry and Non-Stoichiometry in V6O13 Materials

The properties of V6O13 can be significantly influenced by defect chemistry and non-stoichiometry. researchgate.netgoogle.com The presence of defects, such as oxygen vacancies, can alter the electronic structure and, consequently, the material's electrochemical and catalytic properties.

Non-stoichiometry in vanadium oxides is common, and V6O13 can exist as V6O13+x, where the oxygen content deviates from the ideal stoichiometry. researchgate.netgoogle.com This non-stoichiometry can be introduced during synthesis, for example, by treatment with hydrogen peroxide in an organic medium. google.com The presence of mixed valence states of vanadium (V4+ and V5+) is an intrinsic feature of V6O13 and is central to its properties. nih.govsemanticscholar.org The ratio of these valence states can be influenced by the synthesis conditions and can be characterized by techniques like X-ray Photoelectron Spectroscopy (XPS).

Studies have shown that doping V6O13 with other metal ions can introduce lattice defects, which can be beneficial for applications like lithium-ion batteries by improving ion diffusion rates. researchgate.net The formation of a non-stoichiometric rutile-related phase, V0.92O2, has been observed at high pressures and temperatures, highlighting the complex phase behavior and defect chemistry of the vanadium-oxygen system. iucr.org This defect phase features vanadium atoms at non-equivalent split positions and disordered zigzag V-V chains. iucr.org

Table 3: Compound Names Mentioned

Compound Name
Vanadium oxide (V6O13)
Vanadium pentoxide (V2O5)
Vanadium dioxide (VO2)
Lithium cobalt oxide (LiCoO2)
Lithium manganese oxide (LiMn2O4)
Tellurium tetrachloride (TeCl4)
Zinc sulfate (B86663) (ZnSO4)
Zinc trifluoromethanesulfonate (B1224126) (Zn(CF3SO3)2)
Ammonium (B1175870) metavanadate
Oxalic acid

Theoretical and Computational Investigations of V6o13 Electronic and Magnetic Structures

Density Functional Theory (DFT) for Electronic Band Structure and Orbital Hybridization in VO

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials. DFT calculations have revealed key aspects of the electronic band structure and orbital hybridization in VO.

The electronic band structure of VO is sensitive to temperature changes. At the metal-semiconductor transition temperature of 150 K, there are noticeable redistributions in the V 3d partial density of states. diva-portal.org This transition highlights the correlated nature of the electrons in this material.

The V L-emission spectra of VO show two main components. diva-portal.org One is assigned to nearly pure V 3d states, and the other to V 3d states that are strongly hybridized with O 2p states. diva-portal.org This is supported by band structure calculations within DFT. diva-portal.org The t2g bands, a subset of the 3d orbitals, are located just below the Fermi energy, which is indicative of metallic properties. aip.org

Table 1: Summary of DFT Findings on VO Electronic Structure

FeatureObservationReference
V 3d-O 2p Hybridization Strong hybridization exists between V 3d and O 2p orbitals. diva-portal.org
Effect of Lithiation Decreases the overall V 3d–O 2p hybridization. researchgate.netdiva-portal.org
Band Structure The V 3d bands exhibit a relatively rigid behavior. diva-portal.org
Metal-Semiconductor Transition Accompanied by a redistribution in the V 3d partial density of states. diva-portal.org
Valence Band Shows significant spectral weight near the Fermi energy, characteristic of a metal. aip.org

First-Principles Calculations of Magnetic Ordering and Spin Configurations in VO

First-principles calculations, which are based on quantum mechanics without empirical parameters, have been crucial in understanding the magnetic properties of VO. These calculations provide insights into the magnetic ordering and spin configurations within the crystal structure.

VO exhibits complex magnetic behavior, including a transition from a paramagnetic to a magnetically ordered state at low temperatures. arxiv.org First-principles calculations have been used to investigate the nature of this magnetic ordering. nih.gov In the low-temperature insulating phase, a portion of the V ions in the double V-V layers are predicted to order antiferromagnetically. researchgate.net

The magnetic properties are closely linked to the orbital ordering of the vanadium ions. arxiv.org There are three distinct vanadium sites within the crystal structure, each with different electron correlations. arxiv.org The metal-insulator transition is dominated by orbital ordering and the formation of spin-singlet pairs for the more itinerant vanadium sites. arxiv.org In contrast, the more magnetic sites with singly occupied orbitals retain their paramagnetic moments. arxiv.org This leads to a scenario where spin-singlet and antiferromagnetic states coexist in different regions of the material at the lowest temperatures. researchgate.net

Table 2: Magnetic Properties of VO from First-Principles Calculations

PropertyFindingReference
Magnetic Transition Undergoes a transition to a magnetically ordered state at low temperatures. arxiv.org
Low-Temperature Phase Characterized by antiferromagnetic ordering of some V ions and the formation of spin-singlet pairs. arxiv.orgresearchgate.net
Vanadium Sites Three distinct vanadium sites with varying degrees of electron correlation. arxiv.org
Coexisting States Spin-singlet and antiferromagnetic states coexist in spatially separated regions at very low temperatures. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Phonon Dispersion in VO

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. stackexchange.comsci-hub.st This technique allows for the investigation of the dynamic behavior of VO and the calculation of its phonon dispersion curves. Phonons are quantized modes of vibration that occur in a crystal lattice, and their dispersion relation describes the relationship between their frequency and wavevector.

Ab initio molecular dynamics simulations have been utilized to study the dynamic properties of vanadium oxides. researchgate.net These simulations can provide insights into the vibrational properties and phase stability of the material. researchgate.net The phonon dispersion can be calculated from the atomic trajectories obtained in an MD simulation. stackexchange.comsci-hub.starxiv.org This is achieved by analyzing the correlations in the atomic displacements to construct the dynamical matrix, from which the phonon frequencies are obtained. sci-hub.st

Recent advancements have integrated machine learning potentials with MD simulations to more accurately predict thermal transport properties and phonon-mode-resolved insights. arxiv.orgaps.org These methods can capture the effects of anharmonicity, which are the deviations from simple harmonic motion, on the phonon modes at finite temperatures. aps.org

Computational Predictions of Electron Correlation Effects in VO Systems

Electron correlation refers to the interaction between electrons in a many-electron system. github.io In materials like VO, these effects are significant and play a crucial role in determining the electronic and magnetic properties. cornell.edu

Computational methods that go beyond standard DFT, such as DFT+U (which adds an on-site Coulomb interaction term) and more advanced techniques like Quantum Monte Carlo, are necessary to accurately capture these correlation effects. researchgate.netresearchgate.netcore.ac.uk These methods have been used to study the charge and orbital ordering in VO. researchgate.net

Ab Initio Modeling of Surface Reconstruction and Adsorption on VO

Ab initio modeling provides a way to study the surface properties of materials from first principles. This includes investigating how the surface atoms rearrange, a phenomenon known as surface reconstruction, and how other molecules adsorb onto the surface.

The surface of VO is of interest for applications such as catalysis and gas sensing. up.ac.zaacs.org DFT calculations have been used to study the adsorption of various gas molecules on the surfaces of vanadium oxides. For instance, the (110) facet of monoclinic VO has been shown through DFT calculations to have a high adsorption energy for HS, which aligns with experimental gas sensing results. up.ac.za

The interaction of oxygen with vanadium oxide surfaces is also a critical area of study. The adsorption of oxygen on the surface can lead to photoinduced oxidation, where VO can form as an intermediate phase before further oxidation to VO. acs.org Understanding these surface processes is crucial for controlling the stability and properties of VO nanostructures. acs.org Theoretical modeling can also be used to understand and design surface modifications, such as coatings, to inhibit undesirable reactions like dissolution in battery applications.

Spectroscopic Characterization of Electronic States and Bonding in Vanadium Oxide V6o13

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical States of V6O13

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the chemical composition and electronic states of the constituent elements in V6O13. mdpi.comnih.gov By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, XPS provides detailed information about the elemental composition, empirical formula, and the chemical and electronic state of each element within the material. researchgate.net

In V6O13, XPS is instrumental in determining the oxidation states of vanadium. The V 2p spectrum of V6O13 typically shows multiple peaks corresponding to different vanadium oxidation states. mdpi.com Specifically, the V 2p3/2 and V 2p1/2 core levels can be deconvoluted into components representing V⁵⁺ and V⁴⁺ ions. mdpi.comresearchgate.net For instance, in V6O13/NF (nickel foam), the V 2p3/2 spectrum exhibits well-fitted peaks assigned to V²⁺, V³⁺, V⁴⁺, and V⁵⁺, with the presence of V⁵⁺ potentially resulting from air oxidation. mdpi.com The ratio of V⁴⁺ to V⁵⁺ is a critical parameter, and in some preparations of V6O13, a V⁴⁺/V⁵⁺ ratio of 1.9 has been observed, which aligns with the theoretical average valence of +4.33 for vanadium in V6O13. semanticscholar.org

The O 1s spectrum in V6O13 can also be resolved into multiple components, which are typically assigned to metal-oxygen bonds (M-O), hydroxyl groups (OH⁻), and adsorbed water (H₂O). mdpi.com Changes in the binding energies of both V 2p and O 1s peaks can indicate electron transfer between vanadium and oxygen, providing insights into the bonding environment. mdpi.com For example, a positive shift in the V 2p peak and a negative shift in the O 1s peak suggest electron transfer from vanadium to oxygen. mdpi.com

Hard X-ray Photoelectron Spectroscopy (HAXPES), a variant of XPS that uses higher energy X-rays, allows for probing the bulk electronic structure of V6O13. researchgate.net HAXPES studies have revealed small but distinct spectral differences in the V 1s, 2p, 3s, 3p, and O 1s core levels, as well as the V 3d-dominated valence band, across the metal-to-insulator transition. researchgate.net

Auger Electron Spectroscopy (AES) complements XPS by providing high-spatial-resolution elemental analysis of the surface. While less commonly reported for V6O13 in the reviewed literature, AES can be employed to analyze the elemental distribution and identify surface contaminants or phase segregation. researchgate.net

Table 1: Representative XPS Peak Assignments for V6O13

Core Level Binding Energy (eV) Assignment Reference
V 2p3/2 ~517.28 - 518.08 V⁵⁺ researchgate.net
~516.0 - 516.95 V⁴⁺ mdpi.comnrel.gov
~515.10 V³⁺ mdpi.com
~513.99 V²⁺ mdpi.com
O 1s ~529.80 Metal-Oxygen (M-O) mdpi.com
~530.93 Hydroxyl Oxide (OH⁻) mdpi.com
~533.22 Adsorbed Water (H₂O) mdpi.com

X-ray Absorption Spectroscopy (XAS) and Electron Energy Loss Spectroscopy (EELS) for Local Electronic Structure of V6O13

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local electronic and geometric structure around a specific element. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination chemistry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region reveals details about the local atomic environment, such as bond distances and coordination numbers.

For V6O13, V K-edge XAS is particularly informative. The pre-edge feature in the V K-edge spectrum, which arises from 1s to 3d transitions, is sensitive to the local symmetry and oxidation state of the vanadium atoms. aip.org Changes in the intensity and energy of this pre-edge peak upon processes like lithium intercalation can be directly correlated with changes in the vanadium oxidation state. aip.orgresearchgate.net For instance, as lithium is inserted into V6O13, the vanadium oxidation state is reduced, which is reflected in the XANES spectra. aip.org

Soft X-ray Absorption (SXA) spectroscopy, which focuses on lower energy ranges like the V L-edge and O K-edge, provides complementary information about the unoccupied electronic states. Studies on lithiated V6O13 have shown systematic changes in the vanadium and oxygen X-ray spectra, indicating a reduction of a significant fraction of vanadium ions to V³⁺ at high lithiation levels. aip.orgdiva-portal.org

Electron Energy Loss Spectroscopy (EELS) is another technique that probes the local electronic structure, often performed in a transmission electron microscope (TEM). It measures the energy loss of electrons as they pass through a thin sample, providing information analogous to XAS but with higher spatial resolution. High-resolution EELS (HREELS) has been used to study the surface phonon spectra of V6O13, revealing distinct vibrational modes in both its metallic and semiconducting phases. aip.org

Raman and Infrared Spectroscopy for Vibrational Modes and Bonding Environments in V6O13

Raman and Infrared (IR) spectroscopy are vibrational techniques that provide detailed information about the bonding environments and structural characteristics of V6O13. These techniques are sensitive to the vibrations of atoms within the crystal lattice, and the resulting spectra serve as a fingerprint for the material's structure and phase.

The Raman spectrum of V6O13 exhibits a series of characteristic peaks corresponding to different vibrational modes. semanticscholar.orgd-nb.info Key vibrational modes include:

V-O stretching vibrations: A prominent band around 993 cm⁻¹ is attributed to the stretching of the terminal V=O bonds (vanadyl groups). semanticscholar.orgnih.gov

V-O-V stretching vibrations: A peak observed around 687 cm⁻¹ is assigned to the stretching of bridging V-O-V bonds. semanticscholar.orgnih.gov

Triple coordination oxygen (V₃-O) stretching mode: A peak at approximately 523 cm⁻¹ is characteristic of this specific bonding environment. semanticscholar.orgnih.gov

Bending vibrations of V=O bonds: Peaks at lower frequencies, such as 406 cm⁻¹ and 281 cm⁻¹, are due to the bending of the vanadyl bonds. semanticscholar.orgnih.gov

Low-frequency modes: Peaks below 200 cm⁻¹, for example at 139 and 189 cm⁻¹, are associated with the stretching of (V₂O₂)n units and can be indicative of structural changes or strain. semanticscholar.org

Infrared (FTIR) spectroscopy provides complementary information to Raman spectroscopy. In V6O13, FTIR spectra show characteristic absorption bands for V=O and V-O-V vibrations, for example, at 1012 cm⁻¹ and 532 cm⁻¹, respectively. acs.org The combination of Raman and IR spectroscopy is powerful for confirming the synthesis of V6O13 and for monitoring structural changes, for instance, during electrochemical cycling or thermal treatment. semanticscholar.orgfigshare.com

Table 2: Characteristic Raman and IR Vibrational Modes of V6O13

Wavenumber (cm⁻¹) Spectroscopy Assignment Reference
1012 IR V=O stretching acs.org
993 Raman V-O stretching semanticscholar.orgnih.gov
687 Raman V-O-V stretching semanticscholar.orgnih.gov
532 IR V-O-V stretching acs.org
523 Raman V₃-O stretching semanticscholar.orgnih.gov
406 Raman V=O bending semanticscholar.orgnih.gov
281 Raman V=O bending semanticscholar.orgnih.gov
189 Raman (V₂O₂)n stretching semanticscholar.orgnih.gov
139 Raman (V₂O₂)n stretching semanticscholar.org

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) for Probing Electronic and Magnetic Interactions in V6O13

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are magnetic resonance techniques that provide insights into the local electronic and magnetic environments within V6O13.

⁵¹V NMR spectroscopy can be used to monitor the vanadium species in precursor solutions during the synthesis of V6O13. rsc.org In the solid state, ⁷Li NMR has been employed to study chemically intercalated LixV6O13. aip.org The NMR lineshapes can confirm the presence of different lithium environments and impurity phases. The observation of both paramagnetic and diamagnetic chemical shifts suggests local magnetic ordering that accompanies the structural changes upon lithium intercalation. aip.org

Operando and In-Situ Spectroscopic Techniques for Dynamic Processes in V6O13

Operando and in-situ spectroscopic techniques are crucial for understanding the dynamic structural and electronic changes that occur in V6O13 during its operation, for example, as a battery cathode. These techniques allow for the characterization of the material under real working conditions.

In-situ X-ray Diffraction (XRD): While not a spectroscopic technique in the strictest sense, in-situ XRD is often used in conjunction with spectroscopy to monitor phase transitions. For V6O13 cathodes, in-situ XRD has revealed that during lithium or zinc ion insertion/extraction, the original V6O13 phase can partially and reversibly transform into other phases. semanticscholar.orgnih.govmdpi.com For example, during lithiation, phases such as Li₀.₆V₁.₆₇O₃.₆₇, Li₃VO₄, and VO₂ can form. semanticscholar.orgnih.gov

Ex-situ and Operando XPS: Ex-situ XPS studies on cycled V6O13 electrodes have confirmed changes in the V⁴⁺/V⁵⁺ ratio during charge and discharge processes. semanticscholar.orgmdpi.com For instance, after discharge (lithium insertion), the V⁴⁺/V⁵⁺ ratio decreases due to the formation of new phases with higher average vanadium oxidation states, and this change is partially reversible upon charging. mdpi.com

In-situ X-ray Absorption Spectroscopy (XAS): In-situ XAS is a powerful tool to track the evolution of the local electronic and atomic structure of the vanadium centers during electrochemical cycling. researchgate.netharvard.edu V K-edge XANES can monitor the changes in the average vanadium oxidation state in real-time. researchgate.net

In-situ Thermal Gravimetric Analysis–Infrared Spectroscopy (TGA-IR): This combined technique has been used to monitor the synthesis of V6O13, for example, by identifying the decomposition of precursor materials like ammonium (B1175870) metavanadate. figshare.com

These operando and in-situ methods provide invaluable information on the reaction mechanisms, phase stability, and failure modes of V6O13 in applications such as batteries, which is essential for the rational design of improved materials. rsc.orgrsc.org

Mechanistic Studies of Electrochemical Processes in Vanadium Oxide V6o13 Systems

Ion Intercalation/De-intercalation Mechanisms (Li+, Zn2+, H+) in V6O13 Lattice

The electrochemical performance of V6O13 is intrinsically linked to its ability to host various ions within its crystal lattice. The open structure of V6O13, composed of single and double layers of vanadium-oxygen polyhedra, provides pathways for ion diffusion and intercalation. nih.govsemanticscholar.org

Lithium Ions (Li+): The intercalation of lithium ions into the V6O13 lattice is a well-studied process. The theoretical capacity of V6O13 corresponds to the insertion of up to 8 Li+ ions per formula unit. nih.govsemanticscholar.org During discharge, Li+ ions are inserted into the V6O13 lattice, accompanied by the reduction of vanadium ions from V5+ and V4+ to lower oxidation states. The reverse process occurs during charging.

Studies have shown that the intercalation of Li+ can induce phase transitions in the V6O13 material. For instance, ex-situ X-ray diffraction (XRD) has revealed that upon lithiation, V6O13 can partially transform into phases such as Li0.6V1.67O3.67, Li3VO4, and VO2. mdpi.com These phase transitions are often reversible, with the material partially reverting to V6O13 upon delithiation. mdpi.com The degree and reversibility of these phase transitions are influenced by factors such as the material's morphology and crystallinity. nih.govmdpi.com The diffusion coefficient of Li+ in V6O13 films has been calculated to be in the range of 10^-12 cm²/s, with specific values depending on the annealing temperature and resulting morphology of the film. semanticscholar.orgmdpi.com

Zinc Ions (Zn2+): In the context of aqueous zinc-ion batteries (AZIBs), the intercalation of Zn2+ into the V6O13 lattice is a key area of research. The larger size and divalent nature of Zn2+ present different challenges and opportunities compared to Li+ intercalation. The intrinsic open structure of V6O13 is considered favorable for facilitating the diffusion of Zn2+ ions. researchgate.net

A significant aspect of Zn2+ intercalation in aqueous electrolytes is the co-intercalation of water molecules. This phenomenon, known as hydrated intercalation, can facilitate Zn2+ diffusion by shielding the electrostatic interactions between the divalent cation and the host lattice. d-nb.info Density functional theory (DFT) calculations have suggested that an aqueous solvate-based insertion process occurs for Zn2+ in V6O13. osti.gov This co-intercalation of water can lead to enhanced electrochemical performance. d-nb.info During the discharge process in some systems, a highly reversible phase transition to zinc vanadate (B1173111) (Zn0.25V2O5·H2O) has been observed, which allows for greater Zn2+ insertion. researchgate.net

Charge Transfer Kinetics and Electrode/Electrolyte Interface Phenomena in V6O13

The charge transfer resistance (Rct) is a critical parameter that quantifies the resistance to electrochemical reactions at this interface. ossila.com A lower Rct value generally indicates faster charge transfer kinetics. In V6O13 systems, the Rct can be influenced by several factors, including the composition of the electrolyte and the morphology of the electrode. electrochemsci.org For instance, the introduction of a highly conductive material like MXene into a V6O13 composite has been shown to decrease the Rct value, leading to enhanced electrochemical performance. researchgate.net

The nature of the electrolyte itself plays a crucial role. The solvation and de-solvation of ions as they move from the electrolyte to the electrode surface are key steps in the charge transfer process. ossila.com The composition of the electrolyte can affect the solvation shell of the intercalating ions (e.g., Li+ or Zn2+), which in turn influences the energy barrier for desolvation and subsequent intercalation. materialsvirtuallab.org Unusually fast reaction kinetics have been observed in certain electrolyte compositions, highlighting the strong dependence of electrode kinetics on the electrolyte choice. materialsvirtuallab.org

Pseudocapacitive Contributions and Redox Reaction Pathways in V6O13

The mixed-valence states of vanadium (V4+ and V5+) in V6O13 are central to its pseudocapacitive behavior. researchgate.net These multiple oxidation states allow for a series of rapid and reversible redox reactions to occur as ions are adsorbed onto the electrode surface. wikipedia.orgresearchgate.net The contribution of pseudocapacitance can be substantial, with some studies showing that it can be a significant portion of the total charge stored, particularly at high charge/discharge rates. researchgate.net

The morphology of the V6O13 material plays a crucial role in maximizing pseudocapacitive effects. researchgate.net Nanostructured materials with high surface areas, such as nanosheets or nanoflowers, provide a larger number of active sites for surface redox reactions to take place. researchgate.netresearchgate.net For example, modifying V6O13 with reduced graphene oxide (rGO) has been shown to result in a high pseudocapacitance contribution, leading to admirable rate capability. researchgate.net

The redox reaction pathways in V6O13 involve the reversible transition between its different oxidation states. As ions like Li+ or Zn2+ are intercalated or adsorbed, the vanadium ions are reduced (e.g., V5+ → V4+ → V3+). The reverse process occurs during de-intercalation or desorption. These redox reactions are responsible for the characteristic peaks observed in cyclic voltammetry (CV) curves of V6O13 electrodes. nih.gov

Electrochemical Stability and Degradation Mechanisms of V6O13 During Cycling

Despite its promising characteristics, V6O13 can suffer from capacity fading and structural degradation during prolonged electrochemical cycling. electrochemsci.org Understanding the mechanisms behind this degradation is crucial for developing strategies to improve the long-term stability of V6O13-based batteries.

One of the primary degradation mechanisms is the irreversible phase transitions that can occur during ion intercalation and de-intercalation. While some phase changes are reversible, repeated cycling can lead to the formation of electrochemically inactive phases, resulting in a loss of capacity. semanticscholar.orgmdpi.com For example, in aqueous zinc-ion batteries, the V6O13 electrode can react with the electrolyte to form byproducts such as zinc pyrovanadate (Zn3V2O7(OH)2·nH2O) and basic zinc salts. nih.gov The formation of these inactive phases contributes to capacity decay. nih.gov

The dissolution of vanadium into the electrolyte is another significant degradation pathway, particularly in aqueous systems. nih.gov The solubility of vanadium species can be dependent on the pH of the electrolyte, and changes in local pH during cycling can accelerate this dissolution process. nih.gov This leads to a loss of active material and a corresponding decrease in capacity.

Mechanical degradation, such as the pulverization of the electrode material due to volume changes during ion insertion and extraction, can also contribute to capacity fading. This is particularly relevant for bulk V6O13 materials. Nanostructuring the material can help to mitigate these mechanical stresses.

Strategies to enhance the electrochemical stability of V6O13 include doping the material with other elements, creating composite structures with conductive materials like carbon nanotubes or graphene, and optimizing the electrolyte composition to minimize side reactions and dissolution. electrochemsci.orgresearchgate.netrsc.org

Role of Morphology and Crystallinity in Electrochemical Performance Mechanisms of V6O13

The morphology and crystallinity of V6O13 have a profound impact on its electrochemical performance by influencing ion diffusion pathways, surface area, and structural stability. nih.govresearchgate.net

Morphology: Different morphologies of V6O13, such as nanosheets, nanobelts, nanorods, and hollow microflowers, have been synthesized to enhance its electrochemical properties. nih.govresearchgate.net Nanostructured morphologies offer several advantages:

High Surface Area: A larger surface area provides more active sites for electrochemical reactions, leading to higher capacity and improved rate capability. rsc.org

Short Ion Diffusion Paths: Nanostructures can reduce the distance that ions need to travel within the solid material, facilitating faster intercalation and de-intercalation kinetics. rsc.org

Accommodation of Strain: The unique structures of some morphologies, like hollow microflowers, can better accommodate the volume changes that occur during cycling, leading to improved structural stability and longer cycle life. researchgate.net

For example, urchin-like V6O13 microflowers have demonstrated better electrochemical performance compared to nanobelt and flower-like morphologies, exhibiting higher initial capacity and better capacity retention. researchgate.net Similarly, V6O13 nanosheets have shown excellent cycling performance due to their porous morphology, which provides more ion diffusion paths and sufficient active sites. mdpi.com

Crystallinity: The degree of crystallinity of V6O13 also plays a significant role in its electrochemical behavior. researchgate.net Amorphous or poorly crystalline V6O13 can sometimes exhibit higher initial capacities due to a more disordered structure that may offer more accessible sites for ion insertion. However, these structures can be less stable during cycling.

In contrast, well-crystallized V6O13 generally offers better structural stability and cyclability. However, a very high degree of crystallinity can sometimes hinder ion diffusion, making it more difficult for ions to insert and extract from the lattice. nih.gov Therefore, an optimal balance between crystallinity and amorphicity is often desired to achieve both high capacity and good cycling stability. The annealing temperature during synthesis is a key parameter used to control the crystallinity of V6O13 films, which in turn affects their electrochemical performance. nih.gov

Photonic and Catalytic Response Mechanisms of Vanadium Oxide V6o13

Optical Absorption and Underlying Electronic Transitions in V6O13

Vanadium oxide (V6O13) exhibits distinct optical absorption properties that are directly linked to its complex electronic structure. The absorption of light in V6O13 is governed by electronic transitions between different energy bands within the material. These transitions are influenced by the presence of mixed-valence vanadium ions (V4+ and V5+) and the hybridization of vanadium 3d and oxygen 2p orbitals. aps.orgdiva-portal.org

Studies employing soft x-ray emission (SXE) spectroscopy have revealed that the V L-emission spectra of V6O13 are composed of two primary components. aps.orgdiva-portal.org One component corresponds to nearly pure vanadium 3d states, while the other arises from V 3d states that are strongly hybridized with O 2p states. aps.orgdiva-portal.org This hybridization is a key factor in determining the electronic and optical properties of the material.

The optical conductivity of V6O13 has been investigated using spectroscopic ellipsometry and compared with density functional theory (DFT) calculations. researchgate.netaip.org Experimental data show a suppression of spectral intensity near 0 eV, which is attributed to electron correlation effects. researchgate.net The optical spectra can be modeled using a Drude-Lorentz model, which accounts for both the free-carrier response (Drude component) and interband transitions (Lorentz oscillators). researchgate.net

Key electronic transitions contributing to the optical absorption in V6O13 include:

d-d transitions: Resonances observed at lower energies are interpreted as transitions between different vanadium 3d sub-bands. researchgate.net

O 2p to V 3d charge-transfer transitions: Resonances at higher energies (above 2 eV) are attributed to the excitation of electrons from the oxygen 2p band to the vanadium 3d band. researchgate.net

V 2p to V 3d transitions: X-ray absorption spectroscopy at the V L-edge reveals transitions from the V 2p core levels to the unoccupied V 3d states. The V L-spectrum is split into the V L3 (V 2p3/2 → V 3d) and V L2 (V 2p1/2 → V 3d) absorption bands. aps.org

The electronic structure of V6O13 is also characterized by a metal-to-semiconductor transition at approximately 150 K. aps.orgresearchgate.net This transition is accompanied by changes in the valence band structure, including a small shift of the main V 3d band towards the Fermi energy in the semiconducting phase. aps.org Angle-resolved photoemission spectroscopy (ARPES) has shown the opening of an energy gap of about 0.2 eV across this transition. researchgate.net

Table 1: Summary of Electronic Transitions in V6O13

Transition TypeEnergy RangeDescription
d-d transitionsLower energiesTransitions between vanadium 3d sub-bands. researchgate.net
O 2p → V 3d> 2 eVCharge-transfer transitions from oxygen 2p to vanadium 3d bands. researchgate.net
V 2p → V 3dV L-edgeCore-level transitions from V 2p to unoccupied V 3d states. aps.org

Photoelectrochemical Reaction Mechanisms on V6O13 Surfaces

The photoelectrochemical (PEC) behavior of V6O13 is rooted in its semiconductor properties and its ability to absorb light to generate electron-hole pairs. researchgate.net When V6O13 is used as a photoelectrode in a PEC cell, several key processes occur on its surface upon illumination. uniba.skmdpi.com

The fundamental mechanism involves the absorption of photons with energy greater than or equal to the bandgap of V6O13. This leads to the excitation of an electron from the valence band (VB) to the conduction band (CB), leaving a positively charged hole in the VB. nih.gov These photogenerated charge carriers are the primary drivers of the photoelectrochemical reactions.

The efficiency of the PEC process is dependent on several factors, including the separation of these electron-hole pairs and their migration to the electrode-electrolyte interface. mdpi.com The potential band structure of V6O13, including the positions of its conduction and valence bands relative to the redox potentials of the electrolyte, is a critical determinant of its photoelectrochemical activity. researchgate.net

For instance, in the context of water splitting, the conduction band potential must be more negative than the reduction potential of water to produce hydrogen, and the valence band potential must be more positive than the oxidation potential of water to produce oxygen. uniba.skmdpi.com V6O13 has been identified as a visible-light-responsive material with a suitable band structure for hydrogen production. researchgate.net

The photoelectrochemical reactions on the V6O13 surface can be summarized as follows:

Light Absorption and Charge Carrier Generation: V6O13 + hν → e⁻ (CB) + h⁺ (VB) nih.gov

Charge Separation and Migration: The generated electrons and holes migrate to the surface of the V6O13 electrode.

Surface Redox Reactions:

Anodic Reaction (Oxidation): The holes (h⁺) at the surface can oxidize species in the electrolyte. For example, in water splitting, they oxidize water to produce oxygen and protons. uniba.skmdpi.com 2H₂O + 4h⁺ → O₂ + 4H⁺ uniba.sk

Cathodic Reaction (Reduction): The electrons (e⁻) at the surface can reduce species in the electrolyte. In water splitting, they reduce protons to produce hydrogen gas. uniba.skmdpi.com 4H⁺ + 4e⁻ → 2H₂ uniba.sk

Heterogeneous Catalysis Mechanisms Involving V6O13 as an Active Site

In heterogeneous catalysis, the reaction occurs at the interface between the catalyst phase and the reactant phase. wikipedia.org V6O13 can act as a solid-phase catalyst for various reactions, particularly oxidation reactions, due to the presence of vanadium in multiple oxidation states (V⁴⁺ and V⁵⁺). uniba.skmdpi.com The mechanism of heterogeneous catalysis on V6O13 generally follows a series of steps:

Diffusion of Reactants: Reactant molecules diffuse from the bulk phase (gas or liquid) to the surface of the V6O13 catalyst. libretexts.org

Adsorption of Reactants: The reactant molecules are adsorbed onto the active sites on the V6O13 surface. wikipedia.orglibretexts.org This adsorption can be either physisorption (weak, van der Waals forces) or chemisorption (stronger, involving the formation of chemical bonds). wikipedia.org The active sites are typically the vanadium ions on the surface.

Surface Reaction: The adsorbed reactants undergo chemical transformation on the catalyst surface. This can involve the breaking and forming of chemical bonds, often facilitated by the catalyst. libretexts.org In the case of V6O13, the ability of vanadium to cycle between different oxidation states is crucial. For example, in an oxidation reaction, a reactant might be oxidized by V⁵⁺, which is in turn reduced to V⁴⁺.

Desorption of Products: The product molecules desorb from the catalyst surface. libretexts.org

Diffusion of Products: The desorbed product molecules diffuse away from the surface into the bulk phase. libretexts.org

Catalyst Regeneration: The active site is regenerated. For instance, the V⁴⁺ sites can be re-oxidized to V⁵⁺ by an oxidizing agent (like O₂ from the gas phase), completing the catalytic cycle. libretexts.org

A well-known example of a vanadium oxide-catalyzed reaction is the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) in the contact process, although this typically uses V₂O₅. The mechanism involves the oxidation of SO₂ by V⁵⁺ to form SO₃ and V⁴⁺, followed by the re-oxidation of V⁴⁺ to V⁵⁺ by oxygen. libretexts.org A similar redox mechanism is expected to operate on V6O13 surfaces for various oxidation reactions.

The effectiveness of V6O13 as a heterogeneous catalyst is also linked to its electronic structure. The presence of V 3d states near the Fermi level allows for facile electron transfer, which is essential for the redox steps in the catalytic cycle. lu.se

Photocatalytic Mechanisms and Charge Carrier Dynamics in V6O13

The photocatalytic activity of V6O13 stems from its ability to generate electron-hole pairs upon absorbing light, similar to its photoelectrochemical behavior. researchgate.net However, in photocatalysis, the catalyst is typically a suspension of particles in a fluid, and the redox reactions occur on the surface of these particles without an external electrical circuit. nih.gov

The key steps in the photocatalytic mechanism of V6O13 are:

Photoexcitation: V6O13 absorbs photons of sufficient energy, creating electron-hole pairs (e⁻-h⁺). nih.gov V6O13 + hν → e⁻ + h⁺

Charge Separation and Migration: The electrons and holes must separate and migrate to the surface of the V6O13 particle. mdpi.com

Charge Recombination: A significant competing process is the recombination of electrons and holes, either in the bulk or at the surface, which releases energy as heat or light and reduces the number of charge carriers available for chemical reactions. mdpi.com

Charge Trapping: Charge carriers can become trapped at defect sites on the surface or within the bulk of the material. mdpi.com This can be detrimental if the traps are deep, but shallow trapping can sometimes promote charge separation and enhance photocatalytic activity.

Surface Reactions: The separated charge carriers initiate redox reactions with adsorbed species. nih.gov

Reduction: The photogenerated electrons (e⁻) in the conduction band can reduce adsorbed molecules. For example, they can reduce adsorbed O₂ to form superoxide (B77818) radicals (•O₂⁻) or reduce protons to produce hydrogen. researchgate.net

Oxidation: The holes (h⁺) in the valence band can oxidize adsorbed molecules, such as water or organic pollutants, either directly or by generating highly reactive hydroxyl radicals (•OH). uniba.sk

Studies have shown that V6O13 is a visible-light-responsive photocatalyst capable of producing hydrogen from water. researchgate.net The photocatalytic activity for hydrogen production was found to be in the order of V6O13 > VO₂(M) > V₂O₅ > VO₂(B), which is attributed to the different potential energy levels of their respective conduction and valence bands. researchgate.net The efficiency of these processes is critically dependent on the dynamics of the charge carriers, including their generation, separation, transport, and recombination rates. rsc.orgrsc.org

Synergistic Effects in Hybrid V6O13 Catalytic Systems

The catalytic performance of V6O13 can be significantly enhanced by creating hybrid systems where it is combined with other materials. These synergistic effects arise from the interactions between V6O13 and the other components, leading to improved properties that are not present in the individual materials. researchgate.netnih.gov

One example of a hybrid system is the V6O13/VO₂ composite used as an electrode material for aqueous zinc-ion batteries. researchgate.net In this system, the synergy between the two vanadium oxide phases contributes to high durability and improved electrochemical performance. researchgate.net While this is an electrochemical application, the principles of synergistic interaction are relevant to catalysis.

In the context of catalysis, hybrid V6O13 systems can exhibit enhanced performance through several mechanisms:

Enhanced Charge Separation: In photocatalytic systems, combining V6O13 with another semiconductor to form a heterojunction can facilitate the separation of photogenerated electron-hole pairs. For instance, if the band alignment is favorable, electrons may transfer to one material and holes to the other, reducing recombination and increasing the lifetime of the charge carriers available for redox reactions. nih.gov

Increased Number of Active Sites: The second component can provide additional or different types of active sites, leading to a broader range of reactions or higher reaction rates. mdpi.com

Improved Adsorption of Reactants: The hybrid material may have a higher surface area or modified surface chemistry that enhances the adsorption of reactant molecules.

Structural Stability: The second component can improve the structural stability of the V6O13 catalyst, preventing deactivation and prolonging its lifetime.

For example, bimetallic systems, such as those found in some metal-organic frameworks, exhibit synergistic effects due to their multi-electron and multinuclear configurations, which can greatly enhance catalytic activity and electron transfer. nih.govaaqr.org Similar principles can be applied to hybrid systems involving V6O13, where the combination with another metal or metal oxide could create a more efficient catalytic system. The rational design of such multi-component catalysts can leverage these synergistic interactions to boost both activity and stability. mdpi.com

Phase Transformations and Thermodynamic Stability of Vanadium Oxide V6o13

High-Temperature and High-Pressure Phase Transitions of V6O13

Vanadium oxide (V6O13) exhibits distinct phase transitions under high-temperature and high-pressure conditions. At ambient pressure, V6O13 undergoes a phase transition at approximately 153 K, which has been identified through differential scanning calorimetry with a heat of transition of -1.98 kJ mol⁻¹. researchgate.net X-ray diffraction studies have shown a second-order transition at around 155°K, characterized by an abrupt change in electrical conductivity and a discontinuity in the thermal expansion coefficient without a change in volume. jps.jp The crystal structure at room temperature is monoclinic (space group C2/m). researchgate.nettum.de

Under high pressure at room temperature, V6O13 remains structurally stable up to at least 9.4 GPa. researchgate.netiucr.org However, in-situ synchrotron energy-dispersive powder diffraction reveals that it begins to amorphize and decompose above 18.5 GPa. researchgate.netiucr.org When subjected to both high pressure and high temperature, V6O13 transforms into a defect rutile-like phase, V0.92O2, at temperatures above 500 K and in the pressure range of up to approximately 15–17.5 GPa. researchgate.netiucr.org This new phase is recoverable at ambient conditions. iucr.org Single crystal diffraction experiments have also noted an anomalous behavior between 2 and 3 GPa, although the ambient pressure polymorph appears stable up to the highest pressures reached in those experiments. tum.de

A study on the pressure dependence of the transition temperature showed that it decreases linearly with pressure up to 160 kb, with a rate of -1.06 × 10⁻⁴ deg·bar⁻¹. jps.jp

Thermodynamic Modeling of Stability Fields for V6O13

The thermodynamic stability of V6O13 is a critical factor in its synthesis and application. The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful tool for modeling the thermodynamic properties and predicting the stability of phases as a function of composition, temperature, and pressure. osti.gov Such modeling is essential for understanding the V-O binary system, which includes a variety of stable and metastable oxides due to the multiple oxidation states of vanadium. acs.org

Predicting the stability of phases in a thermodynamic system is fundamental for materials design. osti.gov For the V-O system, phase diagrams have been calculated to show the stability regions of various vanadium oxides, including V6O13. acs.org These models rely on accurate thermodynamic data and can be used to determine the conditions under which V6O13 is the stable phase relative to others like V2O5 and VO2. The stability of V6O13 can be influenced by factors such as oxygen partial pressure and temperature. For instance, V6O13 can be formed by heating a mixture of V2O5 and V2O3 in an evacuated tube at 680°C. jps.jp It is also known to be an intermediate phase in the reduction of V2O5. researchgate.net However, thermodynamic models may have limitations, and it has been noted that V6O13 may not always be perfectly stoichiometric. mit.edu

Isothermal and Non-Isothermal Decomposition Pathways of V6O13

The decomposition of V6O13 can be studied under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. These studies are crucial for understanding the material's thermal stability and the kinetics of its decomposition. expresspolymlett.com

Non-isothermal thermogravimetric analysis (TGA) is a common technique used to investigate the thermal decomposition of materials by measuring mass change as a function of temperature at a constant heating rate. expresspolymlett.comekb.eg The decomposition of V6O13 is a key step in various synthesis and transformation processes. For example, during the reduction of V2O5 with hydrogen, V6O13 is identified as an intermediate phase along with V4O9 and VO2 before the final product, V2O3, is formed. researchgate.net

The kinetics of such solid-state reactions can be complex. Model-free isoconversional methods are often employed to determine kinetic parameters like the activation energy from non-isothermal data without assuming a specific reaction model. utah.edu This approach can reveal the dependence of the activation energy on the extent of conversion. utah.eduscirp.org For solid-state decompositions, the Arrhenius parameters determined from non-isothermal experiments can sometimes be inconsistent with those from isothermal studies, highlighting the complexity of these reactions. utah.edu The decomposition pathways and the resulting products can be influenced by the experimental conditions, such as the heating rate and atmosphere. researchgate.netexpresspolymlett.com

Role of Defects and Impurities on V6O13 Phase Stability

Defects and impurities play a significant role in the phase stability and properties of V6O13. Point defects, such as oxygen vacancies, are common in vanadium oxides and can influence their electronic structure and stability. mdpi.commpie.de The presence of oxygen vacancies can lead to the formation of V³⁺ ions, which can affect the phase transition temperature.

The creation of oxygen vacancy defects in V6O13 has been intentionally engineered to enhance certain properties. mdpi.com For instance, defect engineering can optimize the electronic structure for specific applications. researchgate.net The introduction of defects can be achieved through various methods, including thermal annealing under controlled vacuum conditions.

Impurities, or dopants, can also be introduced to modify the phase stability and properties of vanadium oxides. Doping can be used to manipulate the critical temperature of phase transitions. arxiv.org For example, tungsten doping has been used to influence the structure of vanadium oxides, and at certain concentrations, can lead to the formation of V6O13. researchgate.net The stability of the crystal structure against degradation can also be influenced by the presence of intercalated species or an electrolyte environment, which is particularly relevant for battery applications. mlz-garching.de

In-Situ Diffraction Studies of Phase Evolution in V6O13

In-situ diffraction techniques, particularly X-ray diffraction (XRD) and neutron powder diffraction (NPD), are powerful tools for studying the real-time evolution of crystal structures during phase transitions and chemical reactions. semanticscholar.orgnih.gov These methods have been instrumental in understanding the behavior of V6O13 under various conditions.

In-situ synchrotron X-ray powder diffraction has been used to investigate the high-pressure behavior of V6O13. These studies have shown that V6O13 starts to amorphize and decompose above 18.5 GPa at room temperature and transforms to a defect rutile-like phase at higher temperatures and pressures. researchgate.netiucr.org In-situ XRD was also employed to monitor the reduction of V2O5, where V6O13 was identified as an intermediate phase. researchgate.net The Rietveld refinement of in-situ diffraction data allows for the quantitative analysis of phase fractions and lattice parameters as a function of temperature or pressure. researchgate.net

In-situ neutron diffraction offers complementary information, especially for studying lithium-ion batteries, due to the high sensitivity of neutrons to lithium atoms. nih.gov Such studies can track the structural changes in the V6O13 electrode during electrochemical cycling. mlz-garching.de By collecting diffraction patterns simultaneously with electrochemical data, a direct correlation between structural evolution and electrochemical performance can be established. nih.gov

Integration of Vanadium Oxide V6o13 into Advanced Functional Architectures and Composites

Design and Synthesis of V6O13 Heterostructures with Other Functional Materials

The creation of heterostructures, which involve interfacing V6O13 with other functional materials, is a pivotal strategy for performance enhancement. These structures leverage the synergistic effects between the components to achieve properties that are not attainable by the individual materials alone.

Common synthesis methods for V6O13 heterostructures include hydrothermal and solvothermal processes, which allow for controlled crystal growth and morphology. For instance, V6O13/MXene composites have been prepared via a one-step hydrothermal method, utilizing the high conductivity of the MXene substrate. researchgate.net Similarly, V6O13 nanosheets have been combined with 3D graphitic carbon nitride (g-C3N4) using a solvothermal treatment to create supported catalysts. acs.org Other approaches include creating mixed-phase heterostructures, such as V2O5/V6O13, to improve kinetic properties for ion diffusion. researchgate.netacs.org The design of these heterostructures aims to create stable interfaces that facilitate rapid electron and ion transport, mitigating issues like structural degradation during electrochemical cycling. researchgate.netacs.org For example, combining V6O13 with conductive polymers like Polyaniline (PANI) can improve electrical conductivity and maintain structural stability. semanticscholar.org

Table 1: Examples of V6O13 Heterostructures and Their Synthesis

Heterostructure Functional Material Synthesis Method Primary Application Reference
V6O13/MXene MXene One-step hydrothermal Zinc-ion Batteries researchgate.net
V6O13/g-C3N4 Graphitic Carbon Nitride Hydrothermal & Solvothermal Catalytic Desulfurization acs.org
V2O5/V6O13 Vanadium Pentoxide (V2O5) Hydrothermal Zinc-ion Batteries researchgate.netacs.org
V6O13/Carbon Amorphous Carbon Calcination of Precursor Lithium-ion Batteries researchgate.net

Understanding Interfacial Interactions and Charge Transfer in V6O13 Hybrid Composites

The performance of V6O13 composites is critically dependent on the nature of the interface between V6O13 and the complementary material. Interfacial phenomena, including charge transfer and impedance, govern the efficiency of electrochemical processes. nasa.gov In composites, the interface can introduce a new channel for charge injection into the substrate upon photoexcitation or electrochemical stimulus. mdpi.com

In battery applications, the formation of a stable solid electrolyte interphase (SEI) is crucial, and interfacial impedances can arise from reactions with impurities or electrolyte components. nasa.gov These impedances can grow over time, hindering performance. nasa.gov Coating V6O13 with materials like carbon has been shown to suppress the dissolution of vanadium ions and improve structural stability, which is evidence of beneficial interfacial interactions that enhance electrochemical properties. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are employed to visualize and understand these interactions. Charge density difference plots can reveal the loss and gain of charge between V6O13 and adjacent molecules or layers, providing insight into the strength and nature of interfacial bonding. researchgate.net For example, studies on V2O5/V6O13 heterostructures suggest that the built-in electric fields at the interface can reduce the energy barrier for ion migration and decrease charge transfer resistance. researchgate.net Similarly, in polymer composites, the polymer can protect the V6O11 from direct contact with the electrolyte, suppressing side reactions at the interface. semanticscholar.org

Engineering of V6O13 Architectures for Enhanced Functional Mechanisms

Beyond composite formation, the deliberate engineering of V6O13's physical architecture at the nanoscale is a powerful tool for enhancing its functional properties. acs.org Different morphologies, such as nanosheets, nanorods, and hollow structures, offer distinct advantages by increasing the surface area, providing more active sites, and shortening ion diffusion pathways. mdpi.comresearchgate.net

For instance, V6O13 nanosheet film electrodes, prepared by low-temperature liquid phase deposition, provide excellent contact with the electrolyte and sufficient active sites for ion diffusion. mdpi.com The creation of interlayer-expanded V6O13·nH2O hollow microflowers, composed of ultrathin nanosheets, benefits from structural water that expands the interlamellar spacing, facilitating faster kinetics for Zn²⁺ insertion and extraction in aqueous batteries. researchgate.netacs.org This architectural advantage leads to high reversible capacity and superior rate capability. researchgate.netacs.org Another innovative approach is the fabrication of sandwich-structured V6O13 films via direct current magnetron sputtering, a design that offers numerous ion diffusion channels and contributes to a high specific capacity. rsc.org These engineered architectures often retain their structural integrity better during repeated cycling compared to bulk materials. researchgate.net

Table 2: Performance of Engineered V6O13 Architectures in Zinc-Ion Batteries

V6O13 Architecture Synthesis Method Key Performance Metric Reference
Nanosheet Films Liquid Phase Deposition Provides sufficient active sites and ion diffusion channels mdpi.com
Hollow Microflowers (V6O13·nH2O) Hydrothermal 395 mAh g⁻¹ at 0.1 A g⁻¹; 87% capacity retention after 1000 cycles researchgate.netacs.org
Sandwich-Structured Films DC Magnetron Sputtering 550 mAh g⁻¹ at 100 mA g⁻¹ rsc.org
Nanotextiles Electrospinning Good structural integrity upon cycling researchgate.net
CO2-modified Hydrated V6O13 Decomposition of Oxalic Acid ~471 mAh g⁻¹; 80% capacity retention after 4000 cycles researchgate.net

Theoretical Frameworks for Predicting Functional Mechanisms in V6O13-Based Composites

Theoretical and computational modeling provides indispensable tools for understanding and predicting the behavior of V6O13 composites. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure, bonding, and energy storage mechanisms at an atomic level. researchgate.netcore.ac.uk

DFT calculations can predict band gap values, which are crucial for understanding the electronic and optical properties of materials. researchgate.net For V6O13 and related vanadium oxides, DFT has been used to show that octahedral distortion significantly impacts the electronic structure by causing a strong mixing of orbitals. researchgate.net In the context of composites, theoretical models can elucidate charge transfer mechanisms at interfaces and predict diffusion pathways for ions. researchgate.netcore.ac.uk For example, calculations have shown that the presence of CO2 molecules within a hydrated V6O13 framework can drastically lower the energy barrier for Zn²⁺ diffusion by creating weak electrostatic interactions. researchgate.net These theoretical insights enable the rational design of new materials; for instance, by predicting the effects of doping V6O13 with other elements like aluminum, iron, or nickel to improve electrochemical performance. researchgate.netresearchgate.net Group theory analysis combined with DFT can also predict Raman active modes, which helps in experimentally verifying phase transitions and structural properties. hbni.ac.in

Scalability Challenges and Research Directions for V6O13 Material Integration

Despite promising lab-scale results, the widespread integration of V6O13 into commercial devices faces several challenges related to scalability, cost, and long-term stability. ijerece.comresearchgate.net

Scalability Challenges:

Synthesis Methods: Many of the sophisticated synthesis techniques used to create high-performance V6O13 nanostructures and composites, such as chemical vapor deposition or complex multi-step hydrothermal processes, are difficult and expensive to scale up for industrial production. ntu.edu.sg

Material Uniformity: Achieving consistent quality, morphology, and stoichiometry over large batches of material is a significant hurdle. Variations can lead to inconsistent performance in final devices.

Cost: The use of expensive precursors or complex synthesis equipment can make the final V6O13 composite material too costly for mass-market applications like grid-scale energy storage. researchgate.net

Future Research Directions:

Simplified Synthesis: A key research focus is the development of simpler, more scalable, and cost-effective synthesis routes for V6O13 architectures and composites without sacrificing performance.

Interfacial Engineering: Further research is needed to optimize the interfaces in V6O13 composites. nasa.gov This includes developing novel coating materials or electrolyte additives that can form stable, low-impedance interfaces, thereby enhancing cycle life and rate capability. semanticscholar.orgnasa.gov

Advanced In-situ Characterization: Utilizing advanced in-situ and operando techniques to observe the structural and chemical evolution of V6O13 composites during operation can provide deeper insights into degradation mechanisms and guide the design of more robust materials. researchgate.net

Exploration of New Composites: Continued exploration of new composite systems, combining V6O13 with other functional materials like novel 2D materials or solid-state electrolytes, could unlock new functionalities and applications. acs.org

Addressing these challenges through targeted research will be crucial for transitioning V6O13-based materials from the laboratory to practical, high-performance functional systems. ijerece.comarxiv.org

Future Research Directions and Emerging Paradigms for Vanadium Oxide V6o13

Exploration of Quantum Phenomena and Exotic States in V6O13

Vanadium oxide (V6O13) is a fascinating material for investigating quantum phenomena due to its strongly correlated electron systems. cornell.edu The interplay between electron spin, orbital, and charge degrees of freedom can lead to the emergence of exotic electronic states. cornell.edu

A key area of future research is the detailed exploration of the metal-insulator transition (MIT) in V6O13, which occurs at approximately 150 K (-123°C). arxiv.orgresearching.cnresearchgate.netkuleuven.be This transition is characterized by a significant change in electrical conductivity and is accompanied by a structural distortion. researchgate.netkuleuven.be While it is known that V6O13 exhibits metallic properties at room temperature, the precise mechanisms driving the MIT are still under investigation. researching.cn Studies have shown that the transition involves a site-selective Mott transition, where electron-electron interactions become dominant in specific vanadium-oxygen chains within the crystal structure. arxiv.org This leads to the formation of a spin-Peierls state in one chain and antiferromagnetic long-range order in another. arxiv.org

Further research using advanced spectroscopic techniques like angle-resolved photoemission spectroscopy (ARPES) and hard X-ray photoelectron spectroscopy (HAXPES) will be crucial to unravel the intricate details of the electronic structure changes across the MIT. researchgate.netresearchgate.net These techniques can provide momentum-resolved information about the electron bands and the opening of the energy gap in the insulating state. researchgate.net For instance, ARPES studies have observed a clear Fermi cutoff and band dispersion in the metallic phase, which disappears as a gap opens in the insulating phase. researchgate.net HAXPES has revealed subtle but clear changes in the core-level spectra of vanadium and oxygen, as well as in the valence band, during the transition. researchgate.net

Another exciting avenue is the investigation of V6O13 under extreme conditions, such as ultrahigh magnetic fields. Recent experiments have shown that a large negative magnetostriction, corresponding to the collapse of vanadium-vanadium dimer molecular orbitals, can be induced by magnetic fields exceeding 110 Tesla. arxiv.org This suggests the possibility of a magnetic-field-induced insulator-to-metal transition, a phenomenon that warrants further exploration. arxiv.org The comparison of these phenomena with those in other vanadium oxides, like VO2, where V-V dimerization is more pronounced, can provide valuable insights into the role of electron correlation and lattice distortions in these materials. researchgate.netarxiv.org

Machine Learning and AI-Driven Discovery of Novel V6O13 Derivatives and Compositions

The vast chemical space of vanadium oxides presents a significant opportunity for the discovery of new materials with tailored properties. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this discovery process, moving beyond traditional trial-and-error experimental approaches. nih.govfriedler.net

One promising direction is the use of ML models to predict the properties of novel V6O13 derivatives and compositions. By training models on existing materials databases, such as the Materials Project, researchers can screen thousands of potential compounds for desired characteristics like high theoretical capacity for battery applications. sioc-journal.cn For instance, a study combining ML with first-principles calculations identified V6O13 as a promising cathode material for lithium-ion batteries, predicting a high theoretical capacity and favorable electronic properties. sioc-journal.cn The models in this study, particularly a Deep Neural Network (DNN), successfully identified material density as a key descriptor for theoretical capacity. sioc-journal.cn

Inverse design frameworks, which aim to generate new materials with predefined target properties, are another exciting frontier. arxiv.org Generative models like Wasserstein Generative Adversarial Networks (WGANs) and Variational Autoencoders (VAEs) can be trained to produce novel, thermodynamically stable vanadium oxide structures. arxiv.org A recent study demonstrated a WGAN-VAE framework that successfully generated numerous V-O compositions, including novel stable configurations of V2O3. arxiv.org This approach can be extended to explore the V6O13 compositional space to discover new derivatives with enhanced electronic or electrochemical properties.

Furthermore, ML can be instrumental in understanding the complex relationships between synthesis conditions and the resulting material properties. friedler.net By analyzing data from both successful and unsuccessful ("dark") reactions, ML models can learn the underlying patterns that govern the formation of specific vanadium oxide phases. friedler.net This knowledge can guide the rational design of synthesis protocols for producing pure-phase V6O13 and its derivatives, which has been a long-standing challenge. researchgate.net

Sustainable and Circular Economy Perspectives in V6O13 Research

As the demand for energy storage and other advanced technologies grows, the sustainability of the materials used becomes increasingly critical. Future research on V6O13 must incorporate sustainable and circular economy principles throughout the material's lifecycle.

A primary focus will be on developing greener synthesis methods for V6O13. nih.gov This involves moving away from hazardous precursors and energy-intensive processes towards more environmentally benign routes. Exploring solution-based methods, such as hydrothermal or solvothermal synthesis at lower temperatures, could reduce the energy footprint of V6O13 production. electrochemsci.org

The circular economy concept, which emphasizes the reuse and recycling of materials, is particularly relevant for vanadium-based technologies. nih.gov Vanadium is a valuable element, and establishing efficient recycling pathways for V6O13-containing products, such as batteries, is essential. nih.govacs.org Research into hydrometallurgical and pyrometallurgical processes for recovering vanadium from spent batteries will be crucial. The high recyclability of vanadium, especially from vanadium redox flow batteries (VRFBs), where recovery rates can exceed 97%, serves as a benchmark for other vanadium-based technologies. nih.gov

Life cycle assessment (LCA) will be an indispensable tool for evaluating the environmental impact of V6O13 from cradle to grave. acs.org LCAs can identify hotspots in the production and use phases, guiding research efforts towards more sustainable practices. acs.org For example, the production of vanadium pentoxide (V2O5), a common precursor for V6O13, has been identified as a significant contributor to the environmental impact of VRFBs. acs.org Therefore, research into sourcing vanadium from secondary streams or developing more efficient extraction and purification processes is vital.

Furthermore, exploring circular business models, such as leasing batteries instead of selling them, could incentivize the return and recycling of V6O13-based products, closing the material loop. worldbank.orgworldbank.org

Advanced In-Operando Studies for Real-Time Mechanistic Insights into V6O13 Functionality

To unlock the full potential of V6O13 in applications like batteries and catalysts, a deep understanding of its dynamic behavior under operating conditions is essential. Advanced in-operando characterization techniques provide a window into the real-time structural, chemical, and electronic changes that occur within the material as it functions. researchgate.netscispace.com

For battery applications, in-operando X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can track the evolution of the V6O13 crystal structure and the vanadium oxidation state during charging and discharging cycles. acs.org This information is critical for understanding the mechanisms of ion insertion and extraction, as well as identifying the causes of capacity fade. acs.org Combining these techniques with electrochemical measurements allows for direct correlation between the material's properties and its performance.

In-situ microscopy techniques, such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM), can visualize morphological changes in V6O13 electrodes in real-time. researchgate.netacs.org This can reveal processes like particle cracking, electrode delamination, or the formation of solid-electrolyte interphase (SEI) layers, all of which can impact battery performance and longevity.

Spectroscopic techniques are also powerful tools for in-operando studies. For instance, in-situ Raman spectroscopy can probe changes in the vibrational modes of the V-O bonds, providing insights into local structural distortions and phase transitions. rsc.org In-situ Fourier-transform infrared (FTIR) spectroscopy can be used to identify reaction intermediates and degradation products in catalytic applications or within the electrolyte of a battery. acs.org

The development of specialized sample environments that mimic the operating conditions of a device (e.g., electrochemical cells for batteries, flow reactors for catalysis) is crucial for the success of these in-operando studies. rsc.orgirjes.com The data obtained from these advanced analytical techniques will provide invaluable feedback for the rational design of improved V6O13-based materials and devices. irjes.com

Bridging Fundamental Understanding and Advanced Device Integration for V6O13 Technologies

A significant challenge in the field of materials science is translating fundamental scientific discoveries into practical, high-performance devices. For V6O13, future research must focus on bridging the gap between a deep understanding of its intrinsic properties and its successful integration into advanced technologies. ijerece.com

One key aspect is the development of scalable and controllable synthesis methods that can produce V6O13 with desired morphologies, crystal structures, and purity levels. researchgate.netsemanticscholar.org Techniques like atomic layer deposition (ALD), chemical vapor deposition (CVD), and magnetron sputtering offer precise control over film thickness and composition, which is crucial for thin-film devices. researching.cnrsc.orgmdpi.com For bulk applications like battery cathodes, methods that yield hierarchical nanostructures or composites with conductive materials can enhance electrochemical performance. researchgate.net

Furthermore, a comprehensive understanding of the structure-property-performance relationships is essential for device optimization. For instance, in zinc-ion batteries, the unique crystal structure of V6O13 with its ion diffusion channels is advantageous for zinc ion intercalation. rsc.org Doping V6O13 with other elements, such as nickel, has been shown to tune the interlayer spacing and improve the diffusion kinetics of zinc ions, leading to enhanced battery performance. bohrium.com

Finally, close collaboration between scientists and engineers is necessary to address the challenges of device fabrication and integration. mdpi.com This includes developing robust manufacturing processes, ensuring long-term device stability and reliability, and considering the economic viability of the final product. semanticscholar.orgacs.org By systematically addressing these aspects, the promising properties of V6O13 can be harnessed to create the next generation of energy storage, electronic, and catalytic technologies.

Q & A

Q. What strategies stabilize V₆O₁₃ against phase segregation under prolonged thermal stress?

  • Methodological Answer : Encapsulation in carbon matrices (via CVD) limits oxygen diffusion, preserving stoichiometry. Doping with W⁶⁺ increases phase stability by strengthening V–O bonds, as shown by in-situ Raman studies up to 400°C .

Q. How are V₆O₁₃ thin films optimized for infrared detection applications?

  • Methodological Answer : Reactive magnetron sputtering with closed-loop oxygen control achieves tunable TCR values. For instance, 500 kΩ/□ films with −2.7% K⁻¹ TCR are ideal for non-cooled IR detectors. Post-deposition annealing in O₂/Ar mixtures reduces defect density, lowering noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.